molecular formula C19H13BrN2O4 B11448605 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-5-bromofuran-2-carboxamide

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-5-bromofuran-2-carboxamide

Cat. No.: B11448605
M. Wt: 413.2 g/mol
InChI Key: BOMXTPNZSPDNQN-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-5-bromofuran-2-carboxamide is a complex organic compound that features a benzoxazole moiety, a bromofuran ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-5-bromofuran-2-carboxamide typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts like titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at 50°C . The reaction proceeds through the formation of an intermediate benzoxazole, which is then further functionalized to introduce the bromofuran and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a benzoxazole ketone, while substitution of the bromine atom can result in various substituted furan derivatives.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-5-bromofuran-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-5-bromofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, the benzoxazole moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-5-bromofuran-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromofuran ring and the hydroxyl group on the benzoxazole moiety provides opportunities for diverse chemical modifications and applications.

Properties

Molecular Formula

C19H13BrN2O4

Molecular Weight

413.2 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-5-bromofuran-2-carboxamide

InChI

InChI=1S/C19H13BrN2O4/c1-10-8-11(21-18(24)15-6-7-16(20)25-15)9-12(17(10)23)19-22-13-4-2-3-5-14(13)26-19/h2-9,23H,1H3,(H,21,24)

InChI Key

BOMXTPNZSPDNQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br

Origin of Product

United States

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